molecular formula C31H54O3 B1598090 3,4-Didodecoxybenzaldehyde CAS No. 117241-25-5

3,4-Didodecoxybenzaldehyde

Cat. No. B1598090
M. Wt: 474.8 g/mol
InChI Key: DCCUOJMQKCHYDO-UHFFFAOYSA-N
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Description

3,4-Didodecoxybenzaldehyde (3,4-DDBA) is an organic compound with the molecular formula C14H22O2. It is a colorless liquid with a sweet, fruity odor. 3,4-DDBA is a derivative of the aromatic aldehyde benzaldehyde and is used as a starting material for the synthesis of a variety of organic compounds. It is also used as a flavoring agent in food, beverages, and cosmetics.

Scientific Research Applications

  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde

    • Application: This study focuses on the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde. This process was accomplished with seven different protecting groups (benzyl, p-methoxybenzyl, o-nitrobenzyl, 2,6-dichlorobenzyl, 3,4-dichlorobenzyl, vinyl and propargyl) in yields ranging between 67-75% .
    • Method: The method involves the use of different protecting groups to selectively protect the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde .
    • Results: The results showed that the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde was successful with all seven protecting groups, with yields ranging between 67-75% .
  • Binding Properties of 3,4-Dihydroxybenzaldehyde with Human Serum Albumin

    • Application: This research investigates the binding properties of 3,4-dihydroxybenzaldehyde with human serum albumin .
    • Method: A series of techniques, including fluorescence, synchronous fluorescence, ultraviolet-visible absorption, Fourier-transform infrared spectroscopy, and molecular docking simulation, were employed .
    • Results: The results showed that 3,4-dihydroxybenzaldehyde quenched the intrinsic fluorescence of human serum albumin via a static mechanism. The 3,4-dihydroxybenzaldehyde-human serum albumin complex had a strong affinity .
  • 3,4-Dihydroxybenzhydrazide as an Additive in Perovskite Precursor

    • Application: This study investigates the use of 3,4-dihydroxybenzhydrazide as an additive in the perovskite precursor to control the crystallization kinetics .
    • Method: The method involves the doping of 3,4-dihydroxybenzhydrazide in the perovskite precursor .
    • Results: The results showed that the doping of 3,4-dihydroxybenzhydrazide led to an increase in grain size and a decrease in grain boundaries, both of which facilitate charge transportation and suppress charge recombination within .

properties

IUPAC Name

3,4-didodecoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H54O3/c1-3-5-7-9-11-13-15-17-19-21-25-33-30-24-23-29(28-32)27-31(30)34-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-28H,3-22,25-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCUOJMQKCHYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1)C=O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H54O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369293
Record name 3,4-bis(dodecyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Bis(dodecyloxy)benzaldehyde

CAS RN

117241-25-5
Record name 3,4-bis(dodecyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

K2CO3 (50.03 g, 0.362 mol) and 1-bromododecane (90.3 g, 0.362 mol) were added to a solution of 3,4-dihydroxybenzaldehyde (25.0 g, 0.181 mol) in 500 mL of DMF. The reaction mixture was heated at 100° C. for 2 days. The mixture was poured into H2O and extracted with CH2Cl2. The organic layer was dried over anhydrous MgSO4. The solvent was removed under reduced pressure. The crude product was recrystallized from MeOH to give an off-white solid (64.8 g, 72.8%). mp 69-70° C. 1H NMR (200 MHz, CDCl3, δ): 9.80 (s, 1H), 7.36-7.41 (m, 2H), 6.92 (d, J=8.6 Hz, 1H), 4.03 (q, J=6.2 Hz, 4H), 1.81 (m, 4H), 1.44 (m, 4H), 1.24 (s, 32H), 0.85 (t, J=6.4 Hz, 6H). 13C{1H} NMR (200 MHz, CDCl3, δ): 190.92, 154.65, 149.42, 129.85, 126.54, 111.72, 110.93, 69.08, 31.89, 29.58, 29.34, 29.04, 28.96, 25.92, 22.66, 14.07. IR (cm−1): 2916, 2847, 1686, 1672, 1584, 1506, 1277, 1236, 1133, 807, 800. HRMS-FAB (m/z): [M+H]+ calcd for C31H55O3, 475.4151; found, 475.4156. Anal. Calcd for C31H54O3: C, 78.43; H, 11.46. Found: C, 78.46; H, 11.72.
Name
Quantity
50.03 g
Type
reactant
Reaction Step One
Quantity
90.3 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
72.8%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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